molecular formula C9H13N3O2 B2421184 Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate CAS No. 1820674-18-7

Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate

Cat. No.: B2421184
CAS No.: 1820674-18-7
M. Wt: 195.222
InChI Key: JIUFYXSOIXEZIO-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H13N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Scientific Research Applications

Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate has several scientific research applications:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate typically involves the reaction of 5-amino-6-chloropyridine-3-carboxylate with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate
  • Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate
  • Methyl 5-amino-6-(butylamino)pyridine-3-carboxylate

Uniqueness

Methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 5-amino-6-(ethylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-11-8-7(10)4-6(5-12-8)9(13)14-2/h4-5H,3,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUFYXSOIXEZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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